molecular formula C23H27N5O3S B11422288 3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11422288
M. Wt: 453.6 g/mol
InChI Key: CZTWHNVTUSLZHA-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazoloquinazoline core, which is a fused ring system containing both triazole and quinazoline moieties. The compound also features a benzenesulfonyl group substituted with two methyl groups and a propan-2-yloxypropyl side chain.

Preparation Methods

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Propan-2-yloxypropyl Side Chain: This step involves the alkylation of the triazoloquinazoline core with a suitable alkylating agent to introduce the propan-2-yloxypropyl side chain.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and benzenesulfonyl derivatives These compounds share structural similarities but may differ in their functional groups or side chains, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H27N5O3S/c1-15(2)31-13-7-12-24-21-18-8-5-6-9-19(18)28-22(25-21)23(26-27-28)32(29,30)20-14-16(3)10-11-17(20)4/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,25)

InChI Key

CZTWHNVTUSLZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC(C)C

Origin of Product

United States

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